3-(Trifluoromethoxy)benzenesulfonohydrazide

Description

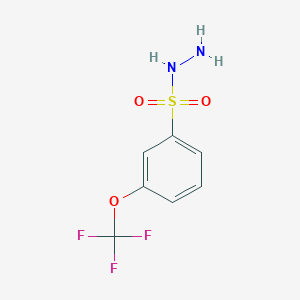

3-(Trifluoromethoxy)benzenesulfonohydrazide is a fluorinated sulfonohydrazide derivative characterized by a trifluoromethoxy (-OCF₃) group at the meta position of the benzene ring and a sulfonohydrazide (-SO₂NHNH₂) functional group. This compound serves as a critical intermediate in organic synthesis, particularly for preparing hydrazones and other bioactive derivatives . Its structural features, including electron-withdrawing trifluoromethoxy and sulfonohydrazide groups, enhance reactivity and stability, making it valuable in pharmaceutical and materials chemistry. Modern analytical techniques such as FTIR, NMR, and mass spectrometry are routinely employed to confirm its structure and purity .

Properties

IUPAC Name |

3-(trifluoromethoxy)benzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-2-1-3-6(4-5)16(13,14)12-11/h1-4,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNVNLSWEADJPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)benzenesulfonohydrazide typically involves the reaction of 3-(Trifluoromethoxy)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes

3-(Trifluoromethoxy)benzenesulfonohydrazide reacts with aldehydes to form hydrazone derivatives, which serve as precursors for cyclization or coupling reactions.

Example :

Reaction with o-nitrobenzaldehyde yields N'-(2-nitrobenzylidene)-3-(trifluoromethoxy)benzenesulfonohydrazide under reflux in ethanol:

textThis compound + o-nitrobenzaldehyde → Hydrazone (93.1% yield) [6]

Conditions :

-

Solvent: Ethanol (35 mL)

-

Temperature: Reflux

-

Time: 1 hour

Cyclization to Benzo[c]isoxazole Derivatives

Hydrazones derived from this compound undergo oxidative cyclization to form benzo[c]isoxazole-3(1H)-ones.

Procedure :

-

Hydrazone intermediate (0.5 mmol) reacts with iodobenzene diacetate (0.6 mmol) in nitromethane/acetic acid.

Representative Product :

4,5,6-Trimethoxy-1-(4-(trifluoromethyl)phenylsulfonyl)benzo[c]isoxazol-3(1H)-one (72.9% yield).

Key Data :

| Entry | Substrate | Product Yield (%) | Conditions |

|---|---|---|---|

| 1 | o-Nitrobenzaldehyde | 93.1 | Ethanol, reflux |

| 2 | 5-Acetamido-2-nitrobenzaldehyde | 22.6 | Ethanol, reflux |

Copper-Catalyzed C–S Bond Formation

In the presence of Cu(OTf)₂, this compound participates in bis-thiolation reactions with indoles or benzofurans to form 2,3-bis(arylthio) derivatives .

Mechanism :

-

Radical Generation : Decomposition of sulfonohydrazide produces sulfonyl (ArSO₂- ) and arylthio (ArS- ) radicals.

-

Copper-Mediated Coupling : Indole coordinates with Cu(I), enabling sequential thiolation at C2 and C3 positions.

Key Observations :

-

Radical scavengers (e.g., TEMPO) suppress product formation.

-

Optimal solvent: DCE/HOAc/H₂O (1:1:0.05) at 110°C for 8 hours.

Functional Group Compatibility

The trifluoromethoxy group enhances stability under acidic and oxidative conditions:

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that hydrazone derivatives, including those related to benzenesulfonohydrazides, exhibit significant anticancer properties. For instance, studies have shown that compounds structurally similar to 3-(Trifluoromethoxy)benzenesulfonohydrazide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antidiabetic and Anticholinesterase Activity

The synthesis of substituted benzenesulfonohydrazides has been linked to antidiabetic effects. Compounds derived from this compound are being investigated for their potential to inhibit enzymes related to diabetes management, such as alpha-glucosidase and alpha-amylase . Additionally, some derivatives have shown promising results as anticholinesterase agents, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Analytical Applications

1. Spectroscopic Determination

Hydrazone derivatives are widely used as analytical reagents due to their ability to form stable complexes with metal ions. The application of this compound in spectroscopic methods allows for the determination of various organic compounds in complex matrices such as biological fluids and environmental samples .

2. Environmental Monitoring

The compound has potential applications in monitoring environmental pollutants. Its derivatives can be utilized for detecting phenolic compounds and azo dyes, which are common contaminants in water sources .

Materials Science

1. Polymer Initiators

this compound and its derivatives serve as polymerization initiators in the synthesis of various polymers. The presence of the sulfonyl hydrazide group facilitates the formation of radical species necessary for initiating polymerization reactions, making it valuable in the development of new materials with tailored properties .

2. Electrochemical Applications

Recent studies have explored the use of sulfonyl hydrazides in electrochemical applications. The compound can participate in redox reactions, making it a candidate for use in sensors and energy storage devices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the cytotoxic effects of hydrazone derivatives on cancer cells | Showed significant inhibition of cell growth in various cancer lines |

| Antidiabetic Properties | Assessed the inhibitory effects on carbohydrate-hydrolyzing enzymes | Found effective inhibition with potential for diabetes management |

| Environmental Monitoring | Evaluated the detection capabilities for phenolic compounds | Demonstrated high sensitivity and specificity in complex matrices |

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances the compound’s ability to bind to active sites, thereby inhibiting enzyme activity. The sulfonohydrazide moiety plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Trifluoromethoxy)benzenesulfonohydrazide

The para-substituted isomer, 4-(Trifluoromethoxy)benzenesulfonohydrazide, shares the same functional groups but differs in the position of the trifluoromethoxy group. Synthesized from 4-trifluoromethoxybenzoylsulfonyl chloride, it achieves a high yield (98%) and purity (>99%) . Key differences include:

- Applications : Both isomers are precursors for hydrazones, but the para isomer has been more extensively studied in biological assays due to its optimized synthetic accessibility .

Table 1: Comparison of Trifluoromethoxy-Substituted Sulfonohydrazides

Substituent Variations: Fluorinated Benzenesulfonohydrazides

Fluorinated Hydrazide-Hydrazones

Fluorinated derivatives, such as those derived from para-hydroxybenzoic acid hydrazide, demonstrate how substituents influence biological activity. For example:

Structural Analogs with Heterocyclic Moieties

Compounds like Benzenesulfonic (3-methyl-2-benzothiazolinylidene)hydrazide incorporate heterocyclic rings, altering solubility and electronic properties. These derivatives are less reactive in condensation reactions but show enhanced stability in acidic conditions .

Biological Activity

3-(Trifluoromethoxy)benzenesulfonohydrazide is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzenesulfonyl hydrazine with trifluoromethylated aromatic compounds. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the IR spectrum typically shows characteristic absorption bands corresponding to the sulfonamide and hydrazide functional groups, confirming its structure .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example:

- Antibacterial Activity : Compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 15.625 to 125 μM, indicating moderate to strong antibacterial effects .

- Antifungal Activity : The antifungal activity against Aspergillus flavus has also been noted, with MIC values showing effectiveness comparable to standard antifungal agents .

Antiviral Activity

The antiviral properties of fluorinated compounds are of particular interest. Although specific data on this compound is limited, related compounds have demonstrated promising antiviral activities against viruses such as H1N1 and HSV-1, with IC50 values in the low micromolar range .

Case Studies

- Cholinesterase Inhibition : A related study explored the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds structurally similar to this compound exhibited significant inhibitory activity against these enzymes, with IC50 values indicating potential for treating neurodegenerative diseases like Alzheimer's .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions of similar compounds with enzyme active sites. These studies suggest that structural modifications can enhance biological activity, providing insights for future drug design .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 3-(Trifluoromethoxy)benzenesulfonohydrazide?

The compound is typically synthesized via nucleophilic substitution. A sulfonyl chloride derivative (e.g., 3-(trifluoromethoxy)benzenesulfonyl chloride) is reacted with hydrazine hydrate in chloroform at 0°C, followed by stirring at room temperature for 4–6 hours. The product is isolated by liquid-liquid extraction (CH₂Cl₂), dried over Na₂SO₄, and concentrated under reduced pressure. Yields >90% are achievable with minimal purification . Adjust reaction stoichiometry (e.g., hydrazine in excess) to suppress di-substitution byproducts.

Q. How can researchers purify and characterize this compound?

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) if impurities persist. Avoid recrystallization due to potential hydrazine decomposition.

- Characterization :

- NMR : Analyze ¹H/¹³C/¹⁹F NMR to confirm sulfonohydrazide formation (e.g., absence of sulfonyl chloride peaks at ~170 ppm in ¹³C NMR).

- LCMS : Monitor molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, S, and F content .

Advanced Research Questions

Q. What catalytic strategies improve the synthesis of this compound derivatives?

N-Heterocyclic carbene (NHC) catalysts enable efficient cyclization of sulfonohydrazides with aldehydes to form phthalidyl sulfonohydrazones. For example, combine this compound with phthalaldehyde under NHC catalysis (e.g., 10 mol% in THF, 24h). DFT studies reveal transition-state stabilization via hydrogen-bonding networks, reducing activation barriers . Optimize solvent polarity and catalyst loading to enhance enantioselectivity (>90% ee).

Q. How can computational docking elucidate the biological interactions of this compound derivatives?

Use tools like Glide (Schrödinger Suite) for rigid/flexible docking:

- Grid Generation : Define binding pockets using X-ray structures of target proteins (e.g., enzymes with sulfonamide-binding sites).

- Pose Optimization : Apply OPLS-AA force fields for energy minimization.

- Scoring : Rank poses using empirical scoring functions (e.g., docking scores < -8 kcal/mol indicate strong binding). Validate with MD simulations to assess stability .

Q. What analytical applications exist for this compound-based sensors?

Functionalize the compound with electron-withdrawing groups (e.g., nitro or boronate) to create selective sensors. For instance:

- Arsenic(III) Detection : Condense with 2-nitrobenzaldehyde to form a Schiff base. The resulting sensor exhibits fluorescence quenching upon As³⁺ binding (LOD: 0.1 ppb) in aqueous media. Validate via ICP-MS cross-referencing .

- pH Sensitivity : Modify with pH-responsive moieties (e.g., phenolic -OH) for real-time monitoring in biological systems.

Q. How do substituents on the benzene ring influence the reactivity of this compound?

- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase sulfonyl electrophilicity, accelerating hydrazide formation but may reduce solubility.

- Ortho-Substituents : Steric hindrance slows reaction kinetics (e.g., 2-methyl derivatives require extended reaction times).

- Meta/para-Substituents : Minimal steric effects but modulate electronic properties (e.g., -OCH₃ enhances resonance stabilization). Quantitative structure-activity relationship (QSAR) models can predict substituent effects .

Methodological Considerations

- Contradictions in Synthesis : uses CHCl₃, while other protocols (e.g., ) employ ethanol or THF. Polar aprotic solvents (e.g., DMF) may improve yields for bulky derivatives but require rigorous drying.

- Safety : Handle hydrazine derivatives in fume hoods due to toxicity. Use chelating agents (e.g., EDTA) in sensor applications to mitigate metal interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.